molecular formula C5H12N2O3S B239045 Chloridovanadic acid diethyl ester CAS No. 1635-99-0

Chloridovanadic acid diethyl ester

Cat. No. B239045
CAS RN: 1635-99-0
M. Wt: 195.54 g/mol
InChI Key: JQISKFHDRXWPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloridovanadic acid diethyl ester, also known as VCl3(OEt)2, is a chemical compound with potential applications in various fields of science. It is a vanadium-based molecule that has been found to exhibit interesting properties that make it useful for scientific research. In

Mechanism of Action

The mechanism of action of Chloridovanadic acid diethyl ester is not fully understood. However, it is believed that its vanadium center plays a crucial role in its activity. Vanadium is known to have a wide range of oxidation states, which can lead to the formation of various complexes with different properties. It is believed that this compound undergoes redox reactions, which result in the formation of vanadium complexes with different oxidation states.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. It has also been studied for its potential use in the treatment of diabetes, as it has been found to improve insulin sensitivity in animal models. Furthermore, this compound has been found to have anti-inflammatory properties, which can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

Chloridovanadic acid diethyl ester has several advantages and limitations for lab experiments. Its synthesis is relatively straightforward, and it can be obtained in high purity. It is also soluble in organic solvents, which makes it easy to handle in the laboratory. However, this compound is sensitive to air and moisture, which can lead to its degradation. Furthermore, its vanadium center can undergo complex redox reactions, which can make its activity difficult to predict.

Future Directions

There are several future directions for the study of Chloridovanadic acid diethyl ester. One potential application is in the development of vanadium-based catalysts for organic reactions. Furthermore, its electrochromic and magnetic properties make it interesting for the development of new materials. The study of its biochemical and physiological effects may also lead to the development of new drugs for the treatment of various diseases. Finally, the development of new synthetic methods for this compound may lead to the discovery of new vanadium-based compounds with interesting properties.

Synthesis Methods

The synthesis of Chloridovanadic acid diethyl ester involves the reaction of vanadium trichloride with diethyl oxalate in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and yields a yellowish-green solid that is soluble in organic solvents. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Chloridovanadic acid diethyl ester has been found to have potential applications in various fields of science. It has been used in the synthesis of vanadium-based catalysts for organic reactions. It has also been studied for its potential use as an electrochromic material, which can change color in response to electrical stimuli. Furthermore, this compound has been found to exhibit interesting magnetic properties, which make it useful for the development of magnetic materials.

properties

CAS RN

1635-99-0

Molecular Formula

C5H12N2O3S

Molecular Weight

195.54 g/mol

IUPAC Name

ethanol;oxovanadium;hydrochloride

InChI

InChI=1S/2C2H6O.ClH.O.V/c2*1-2-3;;;/h2*3H,2H2,1H3;1H;;

InChI Key

JQISKFHDRXWPQR-UHFFFAOYSA-N

SMILES

CCO.CCO.O=[V].Cl

Canonical SMILES

CCO.CCO.O=[V].Cl

synonyms

Chloridovanadic acid diethyl ester

Origin of Product

United States

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